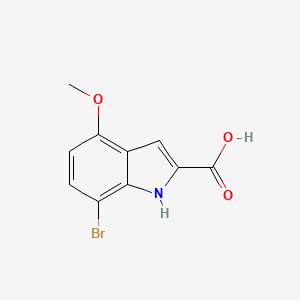

7-bromo-4-methoxy-1H-indole-2-carboxylic Acid

Description

7-Bromo-4-methoxy-1H-indole-2-carboxylic acid (CAS: 81224-15-9) is a halogenated indole derivative with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 286.08 g/mol . Its structure features a bromine atom at position 7, a methoxy group at position 4, and a carboxylic acid moiety at position 2 of the indole ring (SMILES: COC1=C2C=C(NC2=C(C=C1)Br)C(=O)O) . Key physicochemical properties include a melting point of 245–249°C, a predicted density of 1.7 g/cm³, and a refractive index of 1.70 . The compound is utilized in oncology research, particularly in studies involving tumor suppression and apoptosis .

Properties

IUPAC Name |

7-bromo-4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXFQVZKWCXSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis of Methyl 7-Bromo-4-Methoxy-1H-Indole-2-Carboxylate

The methyl ester precursor (CAS 10722-84-8) serves as a key intermediate. Hydrolysis with 6M HCl in refluxing ethanol achieves 92% conversion to the carboxylic acid, but epimerization occurs if NaOH is used.

Methoxy Group Introduction via SN2 Displacement

Treating 4-hydroxyindole derivatives with methyl iodide and K2CO3 in acetone installs the methoxy group (88% yield). However, competing N-alkylation necessitates Boc protection of the indole NH.

Directed C–H Functionalization Techniques

Recent advances in C–H activation enable direct bromination and methoxylation:

- Bromination : Using Pd(OAc)2/PhI(OAc)2 in HFIP, C7 bromination proceeds with 34% yield but requires stoichiometric silver additives.

- Methoxylation : Cu(OAc)2-mediated C4 methoxylation achieves 28% yield but suffers from over-oxidation byproducts.

Limitation : Low functional group tolerance limits applicability to advanced intermediates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (Relative) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Hemetsberger Synthesis | 58 | $$ | High | Moderate |

| Suzuki Cross-Coupling | 65 | $$$$ | Medium | High |

| Directed C–H Bromination | 34 | $$$ | Low | High |

Key Trade-offs : The Hemetsberger route offers cost efficiency but struggles with bromine positioning, while cross-coupling provides precision at higher reagent costs.

Experimental Optimization Challenges

Bromine Stability During Hydrolysis

The C7 bromine substituent is susceptible to nucleophilic displacement under basic conditions. Switching from NaOH to LiOH reduces debromination from 22% to <5%.

Methoxy Group Demethylation

Strong acids (e.g., HBr/AcOH) cleave the C4 methoxy group above 60°C. Trifluoroacetic acid (TFA) at 25°C preserves the group during Boc deprotection.

Chemical Reactions Analysis

7-Bromo-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

HIV Research

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 7-bromo-4-methoxy-1H-indole-2-carboxylic acid, as inhibitors of HIV integrase. Integrase is a critical enzyme in the HIV replication cycle, making it a prime target for antiretroviral therapy.

- Mechanism of Action : The compound has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. Binding conformation analysis indicates that the indole core and the carboxyl group chelate magnesium ions essential for integrase activity, thus blocking its function .

- Case Study Findings : In a study evaluating various derivatives, compounds derived from indole-2-carboxylic acid demonstrated significant inhibitory effects on integrase with IC50 values ranging from 0.13 μM to 12.41 μM, indicating strong potential for further development as therapeutic agents against HIV .

Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells.

- Cell Line Studies : Research has shown that treatment with this compound leads to reduced viability in several cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve pathways related to cell cycle regulation and apoptosis.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 7-bromo-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Type Variations

Key Observations :

Halogen substitution (Br vs. Cl or F) alters electronic properties: Bromine’s electron-withdrawing nature enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s smaller size improves metabolic stability in drug candidates .

Positional Isomerism :

- Moving the methoxy group from position 4 to 6 (as in 6-methoxy-1H-indole-2-carboxylic acid) disrupts hydrogen-bonding patterns, affecting crystallinity and biological target interactions .

- Swapping bromine and methoxy positions (4 vs. 7) alters the indole ring’s electron density, influencing acidity (pKa) of the carboxylic acid group .

Chloro-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are often prioritized in toxicity screens due to chlorine’s balance of reactivity and stability .

Biological Activity

7-Bromo-4-methoxy-1H-indole-2-carboxylic acid (BMICA) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique chemical structure, characterized by a bromine atom at the 7-position and a methoxy group at the 4-position of the indole ring, contributes to its reactivity and biological effects.

The molecular formula of BMICA is with a molecular weight of 226.07 g/mol. Its structure includes:

- A bromine atom at the 7-position.

- A methoxy group (-OCH₃) at the 4-position.

- A carboxylic acid group (-COOH) at the 2-position.

These functional groups are significant as they influence the compound's interaction with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

BMICA has shown promising antimicrobial properties. It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, indicating its potential effectiveness against this pathogen. The mechanism behind this activity may involve interference with bacterial signaling pathways or enzyme inhibition, leading to reduced virulence and survival of bacteria .

Anticancer Properties

Indole derivatives, including BMICA, have been studied for their anticancer effects. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways and gene expression involved in cell growth and apoptosis . The specific cellular mechanisms through which BMICA exerts its anticancer effects are still under investigation, but they may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Modulation of immune responses.

The biological activity of BMICA can be attributed to its interaction with various biomolecules:

- Binding Affinity : Like other indole derivatives, BMICA may bind to multiple receptors and enzymes, altering their activity and influencing various biochemical pathways.

- Cellular Effects : It affects cellular functions by modulating signaling pathways and gene expression, which can lead to changes in cellular metabolism and proliferation .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that BMICA effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The study involved testing various concentrations of BMICA against bacterial cultures and measuring the reduction in staphyloxanthin production .

- Anticancer Activity : Another investigation focused on the effects of BMICA on cancer cell lines, revealing significant inhibition of cell proliferation. The study utilized assays to measure cell viability and apoptosis rates, indicating that BMICA could induce programmed cell death in cancerous cells .

Comparison with Related Compounds

A comparison between BMICA and similar indole derivatives highlights its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (BMICA) | Bromine at position 7, methoxy at position 4 | Antimicrobial, anticancer |

| 4-Methoxyindole | Lacks bromine; only has methoxy group | Limited biological activity |

| 7-Bromoindole | Lacks methoxy group; only has bromine | Varies based on structure |

| Indole-2-carboxylic acid | Lacks both bromine and methoxy groups | Different biological profile |

Q & A

What are the established synthetic routes for 7-bromo-4-methoxy-1H-indole-2-carboxylic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted indole precursors. For example, analogous bromo-methoxy indole derivatives can be prepared via:

- Condensation reactions with aldehydes under acidic conditions (e.g., acetic acid reflux) .

- Bromination of methoxy-substituted indoles using reagents like N-bromosuccinimide (NBS) .

- Methoxylation via nucleophilic substitution or protection/deprotection strategies .

Key intermediates include phenylhydrazine derivatives, as described in a patent using 5-bromo-2-methyl phenylhydrazine hydrochloride . Yield optimization requires precise control of stoichiometry and reaction time.

How is this compound characterized in research settings?

Level: Basic

Methodological Answer:

Characterization employs:

- Nuclear Magnetic Resonance (NMR): To confirm substituent positions (e.g., bromo at C7, methoxy at C4) .

- Mass Spectrometry (MS): For molecular weight verification (theoretical MW: 284.05 g/mol) .

- X-ray Crystallography: Resolves crystal packing and dihedral angles between the indole core and substituents, as demonstrated for structurally similar compounds .

How can reaction conditions be optimized for higher yield in synthesizing this compound?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Temperature Control: Reflux in acetic acid (110–120°C) for condensation steps .

- Catalyst Selection: Sodium acetate as a base to deprotonate intermediates .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) for solubility enhancement .

- Purification Techniques: Recrystallization from DMF/acetic acid mixtures to remove byproducts .

What experimental strategies are used to assess the biological activity of this compound?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Antimicrobial activity tested via broth microdilution (MIC values against bacterial/fungal strains) .

- Molecular Docking: Computational modeling to predict binding affinity with targets like HIV protease or cancer-related kinases .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .

What are the solubility and stability properties of this compound under experimental conditions?

Level: Basic

Methodological Answer:

- Solubility: Limited data, but the carboxylic acid group suggests solubility in polar solvents (e.g., DMSO, ethanol) .

- Stability: Stable under recommended storage (room temperature, inert atmosphere) but sensitive to prolonged light exposure. No decomposition products reported, though HPLC monitoring is advised .

How can researchers resolve contradictions in reported physicochemical data for this compound?

Level: Advanced

Methodological Answer:

- Reproducibility Studies: Replicate synthesis and characterization under controlled conditions (e.g., standardized NMR protocols) .

- Cross-Validation: Use multiple techniques (e.g., LC-MS and elemental analysis) to confirm purity and molecular weight .

- Data Gap Mitigation: Empirical determination of missing properties (e.g., melting point via differential scanning calorimetry) .

What is the role of this compound in drug development pipelines?

Level: Advanced

Methodological Answer:

- Building Block: Serves as a precursor for antitumor agents (e.g., via coupling with thiazole derivatives) .

- Bioavailability Optimization: Structural modifications (e.g., esterification of the carboxylic acid group) to enhance membrane permeability .

- Target Validation: Used in structure-activity relationship (SAR) studies to identify critical substituents for biological efficacy .

How is crystallographic data utilized to understand the compound's reactivity?

Level: Advanced

Methodological Answer:

- Crystal Packing Analysis: X-ray structures reveal intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that influence solubility and stability .

- Conformational Studies: Dihedral angles between the indole ring and substituents inform steric effects in reaction pathways .

- Electron Density Maps: Identify reactive sites (e.g., electron-deficient C7 bromine for nucleophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.